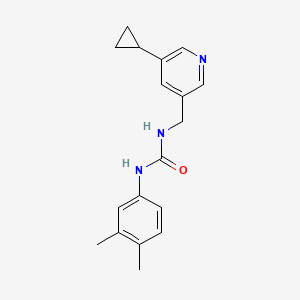

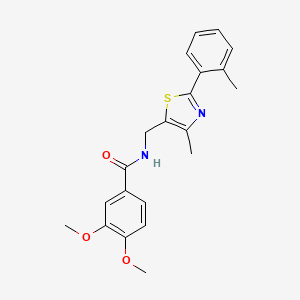

![molecular formula C16H23N5O4 B2798000 2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919037-80-2](/img/structure/B2798000.png)

2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, the classical oxa-Michael addition reaction has been used to prepare functionalized disiloxanes by reacting 1,3-bis (3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane with various commercial vinyl compounds containing electron-withdrawing groups .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . The nitrogen atoms in the ring can bear a hydrogen atom .Chemical Reactions Analysis

Imidazole compounds can exhibit a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and others, have shown significant antitumor activity. Some of these compounds have advanced past preclinical testing stages, highlighting their potential in cancer drug development. The structural diversity of imidazole derivatives underlines their versatility in synthesizing compounds with varying biological properties, including antitumor efficacy (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Biological Activities of Curcumin Derivatives

The synthesis and study of curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have been explored to enhance the medicinal and biological properties of curcumin. These derivatives and their metal complexes possess increased potency in biological activity, pointing to the importance of chemical modifications in improving the effectiveness of naturally occurring compounds (Omidi & Kakanejadifard, 2020).

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay, a method for assessing antioxidant capacity, reveals the complex reaction pathways that certain antioxidants undergo, including coupling reactions with the ABTS radical cation. This research contributes to a deeper understanding of how antioxidants interact with reactive species, which is crucial for developing effective antioxidant therapies and dietary supplements (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Immune Response Modifiers

Imiquimod and its analogues, falling within the class of non-nucleoside imidazoquinolinamines, activate the immune system through the localized induction of cytokines. These compounds, through in vivo studies, have demonstrated diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities. This underscores the potential of imidazole derivatives as topical agents for treating various cutaneous diseases (Syed, 2001).

Novel Brominated Flame Retardants

Research on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the growing application of these compounds and the need for further research on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs in indoor environments raise concerns about their health and safety implications (Zuiderveen, Slootweg, & de Boer, 2020).

Mécanisme D'action

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds can cause respiratory irritation when inhaled . Therefore, adequate ventilation should be provided in areas where these compounds are handled to prevent the inhalation of hazardous fumes or dust particles .

Orientations Futures

The steadily growing interest toward biologically active compounds containing in their structure N-oxide or N-hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, continues in the 21st century . Compounds of these types include potential hypotensive drugs, molecules that exhibit antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases . This implies that there is a significant potential for the development of more organosilicon materials with unique structures and enhanced functionality .

Propriétés

IUPAC Name |

2,6-bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-10-11(2)21-12-13(17-15(21)19(10)6-4-8-22)18(3)16(25)20(14(12)24)7-5-9-23/h22-23H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMSCPMNLBWRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CCCO)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)

![5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797920.png)

![(E)-3-(2,5-difluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2797922.png)

![4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride](/img/structure/B2797923.png)

![2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2797928.png)

![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2797935.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2797939.png)

![ethyl (2S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/no-structure.png)